Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899958-98-6
VCID: VC4354020
InChI: InChI=1S/C23H24N2O6S/c1-6-30-23(27)22-19(13-21(26)25(24-22)18-10-8-7-9-14(18)2)31-32(28,29)20-12-16(4)15(3)11-17(20)5/h7-13H,6H2,1-5H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3C
Molecular Formula: C23H24N2O6S
Molecular Weight: 456.51

Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899958-98-6

Cat. No.: VC4354020

Molecular Formula: C23H24N2O6S

Molecular Weight: 456.51

* For research use only. Not for human or veterinary use.

Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate - 899958-98-6

Specification

CAS No. 899958-98-6
Molecular Formula C23H24N2O6S
Molecular Weight 456.51
IUPAC Name ethyl 1-(2-methylphenyl)-6-oxo-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate
Standard InChI InChI=1S/C23H24N2O6S/c1-6-30-23(27)22-19(13-21(26)25(24-22)18-10-8-7-9-14(18)2)31-32(28,29)20-12-16(4)15(3)11-17(20)5/h7-13H,6H2,1-5H3
Standard InChI Key QWVFEMDNQCGHHW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3C

Introduction

Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. It features a sulfonyl group, a carboxylate moiety, and an o-tolyl substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry. This compound is part of the broader category of heterocyclic compounds known for their biological activities.

Synthesis

The synthesis of Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. These processes require precise control over reaction conditions, including temperature, solvents, and catalysts, to optimize yields and selectivity.

Synthesis Steps:

  • Starting Materials: Typically involve o-tolyl derivatives and sulfonyl chlorides.

  • Coupling Reactions: Formation of the pyridazine ring and attachment of the sulfonyl group.

  • Esterification: Introduction of the ethyl carboxylate group.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly as a lead for developing therapeutics targeting specific biological pathways. Its unique structure allows for further modifications to enhance efficacy or reduce side effects.

Biological Targets:

  • G Protein-Coupled Receptors (GPCRs): Potential modulator of GPCR signaling pathways.

  • Enzyme Inhibitors: Could act as inhibitors for enzymes involved in disease processes.

Research Findings and Challenges

While specific data on Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is limited, related compounds have shown promise in biological assays. Further studies are needed to fully elucidate its pharmacodynamics and binding affinities.

Challenges:

  • Synthetic Complexity: Multi-step synthesis poses challenges in scalability and cost.

  • Biological Evaluation: Requires extensive in vitro and in vivo testing to determine efficacy and safety.

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